1,2-Epoxypentane
Overview
Description
Synthesis Analysis
1,2-Epoxypentane can be synthesized through various methods, including the epoxidation of pentenes. The process involves the chemical oxidation of the double bond in pentenes, leading to the formation of the epoxide ring. This synthesis approach is crucial for producing 1,2-epoxypentane in a laboratory or industrial setting, highlighting the compound's accessibility for further chemical transformations.
Molecular Structure Analysis
The molecular structure of 1,2-epoxypentane is defined by its epoxide ring, which significantly influences its chemical behavior. The strain within the three-membered ring renders the compound highly reactive, particularly towards nucleophilic attack. This reactivity is fundamental to its application in various organic reactions, serving as a versatile building block in organic synthesis.
Chemical Reactions and Properties
1,2-Epoxypentane participates in a wide range of chemical reactions, including ring-opening reactions with nucleophiles. These reactions are pivotal for the synthesis of alcohols, diols, and other derivatives, showcasing the compound's utility in constructing complex molecular architectures. Its chemical properties, such as reactivity towards acids and bases, further underline its significance in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of 1,2-epoxypentane, such as boiling point, solubility, and density, are essential for its handling and application in chemical processes. These properties dictate the conditions under which the compound can be stored, manipulated, and utilized in reactions, ensuring its effective use in various synthetic methodologies.
Chemical Properties Analysis
The chemical properties of 1,2-epoxypentane, including its reactivity profile and stability under different conditions, are critical for its application in synthesis. The compound's susceptibility to nucleophilic attack and its behavior under acidic or basic conditions are particularly noteworthy. These properties enable the selective formation of a wide array of chemical products, demonstrating the compound's versatility as a synthetic intermediate.
- Cage compounds IV. 1H and 13C NMR study of epoxypentacyclo compounds (Dekker et al., 1978)
- Rearrangement of 2-methyl-2,3-epoxypentane: a kinetic study (Kurtev et al., 2004)
- The aminolysis and esterification of unsymmetrical epoxides (Colclough et al., 1961)
- Protecting-group-free total synthesis of 4-epi-phomonol (Xiang et al., 2017)
Scientific Research Applications
Synthesis of 1,2-Pentanediol : An improved process for synthesizing 1,2-pentanediol using 1,2-epoxypentane has been developed. This method offers advantages like mild reaction conditions and suitability for industrial production (Zhang Zheng-kai, 2004).
Aminolysis and Esterification Reactions : 1,2-Epoxypentane undergoes reactions with primary and secondary amines, and with hexahydrophthalic anhydride in the presence of hydroxylic catalysts. These reactions are crucial for understanding the ring opening of epoxides (T. Colclough, J. Cunneen, C. G. Moore, 1961).
Use in Zeolite Microreactors : Titanium silicalite-1 (TS-1)-coated microchannel reactors use 1,2-epoxypentane for 1-pentene epoxidation, highlighting the importance of microreactor architecture and catalyst coating in reaction performance (W. Wong, Y. Wan, K. Yeung, A. Gavriilidis, 2005).
Total Synthesis of 4-epi-phomonol : 1,2-Epoxypentane was used in a concise synthesis of 4-epi-phomonol, demonstrating its application in complex organic syntheses (Wang Xiang, Ruokun Feng, Chenze Qi, Zhen Yang, 2017).
Hydrolysis Catalyzed by Microsomal Epoxide Hydrolase : The enantioselective ability of microsomal epoxide hydrolase was studied using 1,2-epoxypentane, contributing to our understanding of enzymatic hydrolysis mechanisms (G. Bellucci, C. Chiappe, L. Conti, F. Marioni, G. Pierini, 1989).
Asymmetric Synthesis of Phomonol : An efficient asymmetric synthesis of phomonol starting from 1,2-epoxypentane was developed, showcasing its role in the asymmetric synthesis of complex molecules (Suraksha Gahalawat, S. Pandey, 2017).
Investigations in Bacterial Mutagenicity : The mutagenic effects of 1,2-epoxypentane were investigated, providing insights into the biological impacts of such compounds (G. Westphal, C. Tüshaus, C. Monsé, N. Rosenkranz, T. Brüning, J. Bünger, 2014).
Chloroepoxide Syntheses : The synthesis of various chloroepoxides, including 1-chloro-2, 3-epoxypentane, demonstrates the chemical versatility of 1,2-epoxypentane (S. Tanimoto, S. Yasuda, 1971).
Cyclopentanone Ring Expansion : 1,2-Epoxypentane's role in cyclopentanone ring expansion, leading to functionalized delta-lactams and the synthesis of sedum alkaloids, is noteworthy (W. Maio, Sandra Sinishtaj, G. Posner, 2007).
Safety And Hazards
Future Directions
The future directions for 1,2-Epoxypentane research could involve further exploration of its synthesis methods and applications. For instance, the use of microbial epoxide hydrolases with desired catalytic properties could be investigated . Additionally, the potential applications of 1,2-Epoxypentane in the synthesis of various metal oxide aerogels could be explored .
properties
IUPAC Name |
2-propyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883637 | |
Record name | Oxirane, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxypentane | |
CAS RN |
1003-14-1 | |
Record name | 2-Propyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxypentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxirane, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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